Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Description
Overview of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a foundational structure for a vast array of derivatives with significant applications in organic chemistry. tandfonline.comwikipedia.orgslideshare.net These derivatives are pivotal building blocks in the synthesis of new materials, catalysts, and, most notably, biologically active compounds. tandfonline.comresearchgate.net The pyrazine ring system is a key pharmacophore found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. researchgate.netmdpi.com
In contemporary organic synthesis, the versatility of the pyrazine framework allows for its incorporation into complex molecular architectures. Pyrazine derivatives are frequently employed in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Their electron-withdrawing nature influences the reactivity of the ring and its substituents, a property that is strategically exploited by synthetic chemists. mdpi.com The interest in pyrazine chemistry is continually fueled by the discovery of new compounds with potential applications in medicine and materials science, driving the development of eco-friendly and efficient synthetic methodologies. researchgate.net
Historical Development of Pyrazine Carboxylate Research and its Methodological Evolution
The history of pyrazine synthesis dates back to the 19th century, with some of the earliest methods still being relevant today. wikipedia.org The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are foundational reactions based on the self-condensation of α-ketoamines. wikipedia.org Early research focused on the fundamental understanding of the pyrazine ring's structure and reactivity. The discovery of pyrazines in natural products, such as tetramethylpyrazine in cultures of Bacillus subtilis in 1962, spurred further investigation into their synthesis and properties. unimas.my
Research into pyrazine carboxylates, a specific subclass of pyrazine derivatives, has evolved significantly. Initial synthetic methods often involved harsh conditions, such as the oxidation of alkylpyrazines using strong oxidants like potassium permanganate, which posed safety risks. google.com Over time, methodological evolution has led to the development of more sophisticated and milder synthetic strategies. These include condensation reactions of α-diketones with diamines, ring-closure reactions, and metal-catalyzed processes. slideshare.netresearchgate.net Modern approaches prioritize efficiency, selectivity, and sustainability, often employing advanced coupling reagents like propyl phosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI), and various uronium-based reagents to facilitate the formation of amide bonds from pyrazine carboxylic acids. rjpbcs.com This progression reflects a broader trend in organic synthesis towards greener and more controlled chemical transformations. google.comresearchgate.net
Structural Significance of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate within the Pyrazine Framework
This compound is a polysubstituted pyrazine derivative with the chemical formula C₆H₅Cl₂N₃O₂. matrix-fine-chemicals.com Its structure is characterized by a central pyrazine ring functionalized with an amino group (-NH₂), two chlorine atoms (-Cl), and a methyl carboxylate group (-COOCH₃). The specific arrangement of these substituents—the amino group at position 5, chlorine atoms at positions 3 and 6, and the methyl ester at position 2—creates a unique electronic and steric environment that dictates its chemical reactivity and utility as a synthetic intermediate.
The presence of two chlorine atoms makes the compound an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various other functional groups. For instance, it can react with amines to displace one of the chlorine atoms, a key step in the synthesis of more complex molecules like 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. google.com The amino and ester groups also offer sites for further chemical modification. This trifunctional nature—possessing sites for nucleophilic substitution, electrophilic attack, and ester manipulation—renders this compound a valuable and versatile building block in medicinal chemistry and the synthesis of novel heterocyclic compounds.
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1458-18-0 |
| Molecular Formula | C₆H₅Cl₂N₃O₂ |
| Molecular Weight | 222.03 g/mol |
| IUPAC Name | methyl 3-amino-5,6-dichloropyrazine-2-carboxylate |
| Appearance | Red to pale brown or dark brown powder |
| Melting Point | 227-241 °C |
| InChI Key | USYMCUGEGUFUBI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(Cl)=C(Cl)N=C1N |
Data sourced from references matrix-fine-chemicals.comthermofisher.comsigmaaldrich.com.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazine |
| Tetramethylpyrazine |
| 3,5-diamino-6-chloro-pyrazine carboxylic acid ester |
| Potassium permanganate |
| Propyl phosphonic anhydride (T3P) |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-3,6-dichloropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-3(7)11-5(9)4(8)10-2/h1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFLEUBQAQLCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5 Amino 3,6 Dichloropyrazine 2 Carboxylate
Precursor Synthesis and Functionalization Strategies
The construction of the target molecule hinges on a well-defined strategy that begins with the synthesis of a core pyrazine (B50134) structure, followed by targeted functionalization. This approach ensures the correct placement of the amino, carboxylate, and chloro groups on the heterocyclic ring.
Synthesis of Substituted Pyrazine Ring Systems
The primary precursor for the synthesis of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate is Methyl 3-aminopyrazine-2-carboxylate. The synthesis of this key intermediate typically starts from the commercially available 3-Aminopyrazine-2-carboxylic acid. The pyrazine ring system, with its adjacent amino and carboxylic acid groups, is a stable and versatile starting material. The inherent electronic properties of this substituted pyrazine dictate the reactivity and orientation of subsequent functionalization steps. The synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid has been a subject of study for decades, highlighting its importance as a foundational building block in medicinal and materials chemistry.
Regioselective Introduction of Carboxylate and Amine Functionalities
The synthetic strategy for this compound benefits from a precursor in which the carboxylate and amine functionalities are already regioselectively positioned. The synthesis begins with 3-aminopyrazine-2-carboxylic acid, where the amine group is at position 3 and the carboxylic acid is at position 2. This specific arrangement is crucial and is established during the synthesis of the initial pyrazine ring. The subsequent key functionalization step is the dichlorination of the ring, which is directed to the C-5 and C-6 positions. The electron-donating amino group and the electron-withdrawing carboxylate group on the pyrazine ring influence the electron density, thereby activating the 5 and 6 positions for electrophilic halogenation. This inherent regioselectivity is a cornerstone of the synthetic route, precluding the need for complex protecting group strategies to control the placement of the chloro substituents.
Optimized Reaction Conditions and Catalytic Approaches for Synthesis
The transformation of the pyrazine precursor into the final dichlorinated product involves specific and optimized reaction pathways, particularly for halogenation and esterification.
Halogenation and Amination Reaction Pathways
Halogenation: The direct dichlorination of the pyrazine ring is a critical step in the synthesis. A well-documented method involves reacting Methyl 3-aminopyrazine-2-carboxylate with sulfuryl chloride. researchgate.net This reaction effectively introduces two chlorine atoms onto the pyrazine ring at the 5 and 6 positions. The process is typically carried out by heating the precursor in an excess of sulfuryl chloride, which acts as both the solvent and the chlorinating agent. researchgate.net Following the reaction, the excess sulfuryl chloride is removed, often by distillation, to yield the crude product which can then be purified by recrystallization from a suitable solvent like acetonitrile. researchgate.net An 80% yield has been reported for this transformation, producing the target compound as red crystals. nih.gov
| Reaction Step | Reagents & Conditions | Yield | Reference |
| Dichlorination | Methyl 3-aminopyrazine-2-carboxylate, Sulfuryl Chloride; Heat to reflux (60°C) for 5 hours, then stir overnight at room temperature. | 80% | nih.gov |
Amination: While the primary amino group is present from the precursor, subsequent amination pathways on the chlorinated product are also established. For instance, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be further aminated to produce 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester. This is achieved by reacting the dichlorinated compound with ammonia (B1221849) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with heating. nih.gov This nucleophilic aromatic substitution (SNAr) reaction demonstrates the feasibility of selectively replacing one of the chlorine atoms with an amino group.
Esterification Techniques for Methyl Carboxylate Formation
The formation of the methyl ester from 3-aminopyrazine-2-carboxylic acid is a prerequisite for the subsequent halogenation step. Two primary methods have been established for this transformation.
Fischer Esterification: A classical approach involves the Fischer esterification of 3-aminopyrazine-2-carboxylic acid. tandfonline.com The reaction is typically performed by treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). tandfonline.com The mixture is stirred for an extended period, often up to 48 hours at room temperature, to drive the reaction towards the ester product. tandfonline.com
Reaction with Methyl Bromide: An alternative method involves the reaction of an alkali salt of the carboxylic acid with a methylating agent. rsc.org The potassium salt of 3-aminopyrazine-2-carboxylic acid can be reacted with methyl bromide in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This method proceeds under mild conditions (e.g., 43°C) and can produce the desired methyl ester in high yield and purity. rsc.org
| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Fischer Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | 0°C to room temp., 48h | Not specified | tandfonline.com |
| Alkylation | Potassium 3-aminopyrazine-2-carboxylate | Methyl bromide | DMF | 43°C, 6h | 79.4% | rsc.org |
Green Chemistry Principles and Sustainable Routes in Pyrazine Synthesis
While the established synthesis for this compound relies on conventional reagents like sulfuryl chloride, the broader field of pyrazine synthesis is increasingly influenced by the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Several greener strategies are being explored for the synthesis of pyrazine derivatives. tandfonline.comtandfonline.com One-pot reactions, which combine multiple synthetic steps without isolating intermediates, represent a significant advance in minimizing solvent use and waste generation. tandfonline.com Solvent-free condensation reactions have also been developed for certain pyrazine systems, further enhancing the environmental profile of the synthesis. researchgate.net
Biocatalysis offers a promising and sustainable alternative to traditional chemical methods. nih.gov The use of enzymes, such as transaminases, can facilitate key steps like amination under mild, aqueous conditions, avoiding harsh reagents and byproducts. nih.gov For example, the biocatalytic synthesis of substituted pyrazines has been achieved through the oxidative dimerization of α-amino ketones, which are generated in situ from α-diketones using a transaminase. nih.gov Similarly, enzymes like Lipozyme® have been used for the catalytic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters, often in greener solvents like tert-amyl alcohol or within continuous-flow systems that improve efficiency. rsc.orgnih.gov The biosynthesis of pyrazines using microorganisms is another environmentally friendly approach that is being investigated, particularly for flavor and fragrance applications. mdpi.comresearchgate.net
These sustainable methodologies, while not yet documented for the specific synthesis of this compound, highlight the future direction of heterocyclic chemistry. Adapting these principles—such as replacing hazardous chlorinating agents with greener alternatives or developing catalytic, solvent-free processes—could significantly improve the sustainability of this compound's manufacturing process.
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound typically involves a sequence of reactions on the pyrazine ring, with nucleophilic aromatic substitution (SNAr) being a pivotal step. Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and controlling regioselectivity.
The key synthetic transformation is the regioselective amination of a dichloropyrazine precursor, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The introduction of the second amino group at the C5 position is governed by the electronic effects of the substituents already present on the pyrazine ring.
A study on the regioselective SNAr of 2-substituted 3,5-dichloropyrazines provides a strong rationale for the observed selectivity. researchgate.net The existing amino group at the C3 position and the methyl carboxylate group at the C2 position both play a role in directing the incoming nucleophile. The amino group is an electron-donating group (EDG), which tends to activate the ortho and para positions for electrophilic attack but deactivates them for nucleophilic attack. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
In the case of 3-amino-5,6-dichloropyrazine-2-carboxylate, the C5 position is para to the electron-donating amino group and meta to the electron-withdrawing carboxylate group. The C6 position is meta to the amino group and ortho to the carboxylate group. The directing effects of these substituents are crucial. For SNAr reactions on unsymmetrical 3,5-dichloropyrazines, it has been shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. researchgate.net
In the precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, the powerful electron-withdrawing nature of the pyrazine ring itself, augmented by the two chlorine atoms and the carboxylate group, makes the ring highly susceptible to nucleophilic attack. The existing amino group at C3 is an electron-donating group. This electronic arrangement favors the substitution of the chlorine atom at the C5 position over the C6 position. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the pyrazine ring nitrogens. Computational studies using Density Functional Theory (DFT) can be employed to model the reaction pathway, calculate the activation energies for attack at C5 and C6, and thus provide a quantitative understanding of the observed regioselectivity. researchgate.net The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is known to facilitate SNAr reactions by stabilizing the charged intermediate. google.com
Chemical Reactivity and Transformation Studies of Methyl 5 Amino 3,6 Dichloropyrazine 2 Carboxylate
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing nature of the two chloro substituents and the methyl carboxylate group. Consequently, the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for the functionalization of this and related heterocyclic systems. nih.gov
The presence of two chlorine atoms on the pyrazine ring at positions 3 and 6 offers two potential sites for nucleophilic attack. The regioselectivity of the SNAr reaction—that is, which chlorine atom is preferentially replaced—is a critical aspect of its chemistry. Studies on similarly substituted dichloropyrazines have shown that the position of substitution is highly dependent on the electronic environment of the ring. researchgate.netacs.org
In the case of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (a structural isomer of the title compound), reaction with nucleophiles such as ammonia (B1221849) or dimethylamine results in the selective substitution of the chlorine atom at the C-5 position. This indicates a significant difference in reactivity between the two C-Cl bonds, which is governed by the electronic influence of the adjacent and remote functional groups.
Table 1: Regioselective SNAr Reaction with Amines
| Starting Material | Reagent | Product | Position of Substitution |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Ammonia (NH₃) | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C-5 |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Dimethylamine ((CH₃)₂NH) | Methyl 3-amino-5-(dimethylamino)-6-chloropyrazine-2-carboxylate | C-5 |
The regiochemical outcome of SNAr reactions is dictated by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com
Methyl Carboxylate Group (-COOCH₃): As a potent electron-withdrawing group (EWG), the methyl carboxylate at the C-2 position significantly activates the pyrazine ring toward nucleophilic attack. EWGs stabilize the anionic intermediate through resonance and inductive effects, particularly when they are positioned ortho or para to the site of substitution. researchgate.net
Amino Group (-NH₂): Conversely, the amino group at the C-5 position is a strong electron-donating group (EDG). EDGs generally deactivate aromatic rings toward nucleophilic attack but can influence the regioselectivity of the reaction on an already activated ring.
In methyl 5-amino-3,6-dichloropyrazine-2-carboxylate, the carboxylate group at C-2 activates both the ortho-position (C-3) and the para-position (C-6). The amino group at C-5, being ortho to the C-6 chlorine, also exerts a significant electronic influence. The precise determination of which chlorine atom (at C-3 or C-6) is more reactive depends on the net effect of this electronic push-pull system. Studies on other dichloropyrimidines and dichloropyrazines show that such regioselectivity can be highly sensitive to the nature of the substituents on the ring. researchgate.netwuxiapptec.com The preferential substitution observed in related isomers suggests a kinetically controlled process where one position is electronically favored for attack and stabilization of the reaction intermediate.
Reactions Involving the Amino Group
The primary aromatic amino group at the C-5 position is a key site for further chemical transformations, allowing for the introduction of a wide variety of functional groups and the extension of the molecular framework.
The amino group of this compound can readily undergo acylation and alkylation reactions. These are fundamental transformations for primary aromatic amines. wikipedia.org
Acylation: This reaction involves treating the compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base. wikipedia.org This results in the formation of an amide linkage. For instance, reaction with acetyl chloride would yield the corresponding acetamide derivative. Studies on the acylation of other aminopyrazines have demonstrated the feasibility of this transformation, although care must be taken as N,N-diacylation can sometimes occur, particularly with strong bases. researchgate.netmdpi.com
Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and stoichiometry of the reagents.
Table 2: Representative Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(5,6-dichloro-3-(methoxycarbonyl)pyrazin-2-yl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | Methyl 3,6-dichloro-5-(methylamino)pyrazine-2-carboxylate |
As a primary aromatic amine, the amino group can be converted into a diazonium salt. organic-chemistry.org This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.orgslideshare.net
The resulting pyrazinyldiazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or an aniline, to form a highly colored azo compound. slideshare.netclockss.org This reaction provides a powerful method for synthesizing pyrazine-based dyes and pigments. clockss.org
Table 3: Diazotization and Azo Coupling Sequence
| Step | Reaction Name | Reagents | Intermediate/Product |
| 1 | Diazotization | NaNO₂, HCl (0-5 °C) | Methyl 5-(diazonium)-3,6-dichloropyrazine-2-carboxylate chloride |
| 2 | Azo Coupling | Phenol (in base) | Azo dye derivative |
Reactions Involving the Carboxylate Group
The methyl ester functionality at the C-2 position provides another handle for chemical modification, primarily through reactions common to carboxylic acid derivatives.
Key transformations include:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Basic hydrolysis, using reagents like lithium hydroxide or sodium hydroxide, is often preferred as it avoids potential side reactions on the acid-sensitive parts of the molecule. The resulting 5-amino-3,6-dichloropyrazine-2-carboxylic acid is a valuable intermediate itself.
Amidation: Once converted to the carboxylic acid, the molecule can be coupled with various amines to form a wide range of amides. researchgate.netnih.gov This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent like propyl phosphonic anhydride (T3P). researchgate.netrjpbcs.com This amidation strategy is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening. nih.govbohrium.com
Transesterification: While less common, it is also possible to convert the methyl ester into other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.
Table 4: Common Transformations of the Carboxylate Group
| Reaction Type | Reagents | Product |
| Hydrolysis | LiOH or NaOH, H₂O | 5-Amino-3,6-dichloropyrazine-2-carboxylic acid |
| Amidation (via acid) | 1. SOCl₂ 2. Aniline (C₆H₅NH₂) | 5-Amino-3,6-dichloro-N-phenylpyrazine-2-carboxamide |
Hydrolysis and Ester Exchange Reactions
Detailed studies specifically documenting the hydrolysis and ester exchange reactions of this compound are not extensively available in the reviewed literature. However, general principles of ester hydrolysis suggest that the ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The presence of the electron-withdrawing pyrazine ring and chloro substituents would likely influence the reactivity of the ester group.
Similarly, ester exchange or transesterification reactions would be expected to occur in the presence of an alcohol and a suitable catalyst, leading to the formation of a different ester. The specific conditions and outcomes for this compound have not been specifically detailed in the available research.
Reduction and Amidation Pathways
While specific studies on the reduction of the ester or the pyrazine ring of this compound are not readily found in the surveyed literature, the amidation of this compound has been explored.
Amidation of the ester group can be achieved through reaction with various amines. A key transformation involves the reaction of this compound with ammonia or primary/secondary amines to yield the corresponding amide. This reaction is a significant pathway for the synthesis of various derivatives. For instance, the reaction with ammonia can lead to the formation of 3-amino-5,6-dichloropyrazinamide.
A notable application of this reactivity is in the synthesis of 3,5-diamino-6-chloropyrazine-2-carboxylate derivatives. The reaction of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with ammonia can selectively replace the chlorine atom at the 5-position to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate google.com. This transformation highlights the susceptibility of the chloro substituent to nucleophilic aromatic substitution.
Cycloaddition and Heterocyclic Annulation Reactions
Specific research detailing the participation of this compound in cycloaddition or heterocyclic annulation reactions is not prominent in the existing scientific literature. The pyrazine ring, being electron-deficient, could potentially act as a diene or dienophile in Diels-Alder reactions, but specific examples involving this particular compound are not documented.
Chemo- and Regioselectivity in Complex Transformations
The reactivity of this compound presents interesting aspects of chemo- and regioselectivity, particularly in nucleophilic substitution reactions. The molecule possesses several reactive sites: the ester group and two chlorine atoms attached to the pyrazine ring.
In reactions with nucleophiles such as amines, a notable regioselectivity is observed. The chlorine atom at the 5-position of the pyrazine ring is more susceptible to nucleophilic displacement than the chlorine atom at the 6-position. This is demonstrated in the reaction with ammonia, which selectively yields Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate google.com. This selectivity can be attributed to the electronic effects of the amino and carboxylate groups on the pyrazine ring.
When reacting Methyl 3-amino-5,6-dichloropyrazinoate with dimethylamine in 2-propanol, a substituted amino group is introduced at the 5-position google.com. However, if ammonia is used instead of an amine, the formation of 3-amino-5,6-dichloropyrazinamide can occur preferentially, indicating a competing reaction at the ester group google.com. The choice of nucleophile and reaction conditions can thus direct the transformation towards either substitution on the pyrazine ring or amidation of the ester, showcasing the chemoselectivity of the compound.
The following table summarizes the observed selectivity in the amination of this compound:
| Reactant | Nucleophile | Major Product | Reaction Type |
| This compound | Ammonia | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Nucleophilic Aromatic Substitution |
| This compound | Ammonia | 3-amino-5,6-dichloropyrazinamide | Amidation |
| Methyl 3-amino-5,6-dichloropyrazinoate | Dimethylamine | Methyl 3-amino-5-(dimethylamino)-6-chloropyrazine-2-carboxylate | Nucleophilic Aromatic Substitution |
Theoretical and Computational Investigations of Methyl 5 Amino 3,6 Dichloropyrazine 2 Carboxylate
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For pyrazine (B50134) derivatives, these methods help in understanding their biological activity and reactivity by mapping out electron distribution and orbital energies. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy level indicates the molecule's electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com In substituted pyrazines, the distribution and energy of these orbitals are heavily influenced by the electronic nature of their substituents.
For Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate, the HOMO is expected to be localized predominantly on the electron-rich portions of the molecule, specifically the amino group and the pyrazine ring. The electron-donating nature of the amino group raises the energy of the HOMO. Conversely, the LUMO is expected to be distributed over the electron-deficient pyrazine ring, particularly influenced by the electron-withdrawing chloro and methyl carboxylate groups. These groups lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.
Computational studies on analogous dichloropyridine molecules have been used to calculate the HOMO-LUMO gap to understand their electronic properties. researchgate.net Similarly, QSAR and DFT studies on substituted amides of pyrazine-2-carboxylic acids have shown that the LUMO energy is a significant descriptor related to their cytotoxic activity, where a lower LUMO energy correlates with increased susceptibility to nucleophilic attack and higher activity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyrazine Derivative This table provides representative values based on studies of similar compounds to illustrate the concepts.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| ΔE (Gap) | 4.7 | HOMO-LUMO energy gap; a key indicator of chemical reactivity and kinetic stability. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density distribution on the surface of a molecule. They are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.
The MEP map is color-coded to represent different electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Represents areas of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, due to the presence of lone pairs of electrons. The most negative regions are likely associated with the carbonyl oxygen. The area around the amino group would also be electron-rich. In contrast, the carbon atoms attached to the chlorine atoms and the carbonyl group would exhibit a positive potential (blue), marking them as the primary sites for nucleophilic attack. DFT studies on related heterocyclic compounds confirm that negative regions are typically concentrated around electronegative atoms like oxygen and nitrogen, which are prone to electrophilic interactions. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For a relatively rigid structure like this compound, the primary conformational flexibility arises from the rotation of the methyl carboxylate group (-COOCH₃) relative to the pyrazine ring.
Computational methods can calculate the potential energy surface associated with the rotation around the C-C bond connecting the carboxylate group to the ring. The most stable conformer would be the one that minimizes steric hindrance and maximizes electronic stabilization, such as conjugation. It is likely that the planar conformation, where the carboxylate group is coplanar with the pyrazine ring, is the most energetically favorable due to extended π-conjugation.
Molecular dynamics (MD) simulations could further explore the molecule's behavior over time in different environments (e.g., in a solvent). While specific MD studies on this compound are not documented, such simulations would provide insight into the flexibility of the ester group and its interactions with solvent molecules, which can be crucial for understanding its solubility and transport properties. In silico ADME (absorption, distribution, metabolism, and excretion) studies on other complex heterocyclic systems often rely on such conformational and dynamic data to predict pharmacokinetic properties. researchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
The pyrazine ring in this compound is electron-deficient, especially due to the presence of two chlorine atoms and the methyl carboxylate group. This makes it highly activated towards nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms.
Computational Studies of Substitution Reactions
Computational chemistry allows for the detailed mapping of reaction pathways for SNAr reactions. By calculating the energies of reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a complete energy profile for the reaction can be constructed.
For this molecule, a nucleophile could theoretically attack the carbon at position 3 (C3) or position 6 (C6), leading to the displacement of a chloride ion. DFT calculations would involve:
Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.
Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of this transition state is crucial for understanding the reaction's feasibility.
Frequency Analysis: Confirming that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate).
These calculations would yield the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate.
Theoretical Basis for Observed Selectivity
In molecules with multiple potential reaction sites, computational studies are essential for explaining and predicting regioselectivity. For this compound, the key question is whether a nucleophile would preferentially substitute the chlorine at C3 or C6.
The selectivity is determined by the relative stability of the transition states leading to the two possible products. Several electronic factors govern this stability:
Inductive and Resonance Effects: The amino group at C5 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack, particularly at adjacent and para positions. The methyl carboxylate group at C2 is electron-withdrawing, activating the ring.
LUMO Distribution: The LUMO lobes are likely to be larger on the carbon atoms most susceptible to nucleophilic attack. Computational analysis would reveal the magnitude of the LUMO at C3 and C6. The site with the larger LUMO coefficient is generally favored for attack.
Stability of the Meisenheimer Intermediate: The negative charge in the intermediate Meisenheimer complex must be stabilized. The electron-withdrawing groups are most effective at stabilizing this negative charge. The relative ability of the substituents to stabilize the intermediate formed by attack at C3 versus C6 would determine the reaction's pathway.
Based on general principles, the chlorine at C6 is likely more susceptible to substitution than the one at C3. The C3 position is ortho to the activating carboxylate group but also ortho to the deactivating amino group. The C6 position is para to the activating carboxylate group and meta to the amino group, a combination that generally favors nucleophilic attack. DFT calculations of the activation energies for both pathways would provide a definitive prediction of the reaction's selectivity.
Computational Prediction of Spectroscopic Parameters and Vibrational Analysis
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in calculating various spectroscopic parameters. These computational approaches can elucidate the relationship between the molecular structure and its spectral signatures.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective quantum chemical approach for calculating NMR chemical shifts. nih.gov By employing the GIAO method, often in conjunction with DFT, it is possible to compute the magnetic shielding tensors for each atom in this compound, from which the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be derived.
These predictions are valuable for assigning peaks in experimentally obtained spectra and can help in confirming the chemical structure of the compound. Coupling constants (J-couplings), which describe the interaction between neighboring nuclear spins, can also be computationally predicted, providing further detail about the connectivity and dihedral angles within the molecule.
Table 1: Predicted NMR Chemical Shifts and Coupling Constants for this compound (Note: Specific predicted data is not available in the current scientific literature. The table structure is provided for illustrative purposes.)
| Atom | Predicted Chemical Shift (ppm) | Coupling Partner(s) | Predicted Coupling Constant (Hz) |
| ¹H | |||
| -NH₂ | Data not available | - | Data not available |
| -OCH₃ | Data not available | - | Data not available |
| ¹³C | |||
| C2 | Data not available | - | Data not available |
| C3 | Data not available | - | Data not available |
| C5 | Data not available | - | Data not available |
| C6 | Data not available | - | Data not available |
| -C=O | Data not available | - | Data not available |
| -OCH₃ | Data not available | - | Data not available |
Theoretical Vibrational Analysis and IR Spectrum Interpretation
Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in an IR spectrum. These calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov
The output of these calculations provides a set of vibrational modes, each with a specific frequency and intensity. However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.
Furthermore, a detailed assignment of each vibrational mode to specific molecular motions (e.g., stretching, bending, or torsional modes) can be achieved through a Potential Energy Distribution (PED) analysis. nih.gov This allows for a comprehensive understanding of the molecule's vibrational behavior. For example, in a related compound, methyl-3-amino-2-pyrazinecarboxylate, DFT calculations have been used to assign the characteristic vibrational modes for the amino group, the methyl group, and the pyrazine ring. nih.gov
Table 2: Selected Theoretical Vibrational Frequencies for this compound (Note: Specific predicted data is not available in the current scientific literature. The table structure is provided for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) |
| N-H asymmetric stretch | Data not available | -NH₂ stretch |
| N-H symmetric stretch | Data not available | -NH₂ stretch |
| C-H stretch (methyl) | Data not available | -CH₃ stretch |
| C=O stretch | Data not available | Ester carbonyl stretch |
| C-Cl stretch | Data not available | C-Cl stretch |
| Pyrazine ring modes | Data not available | Ring stretching/bending |
Solvent Effects and Environmental Perturbations on Reactivity
The chemical reactivity and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these effects using various solvation models. One of the most common approaches is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This method allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the polarity of the environment can affect the electronic structure, stability, and reactivity of this compound.
By performing calculations in different simulated solvents, it is possible to predict shifts in spectroscopic signals (e.g., solvatochromic shifts in UV-Vis spectra or changes in NMR chemical shifts) and to understand how the solvent might stabilize transition states or intermediates in a chemical reaction, thereby affecting reaction rates and mechanisms. For instance, the polarity of the solvent can influence the charge distribution within the molecule, potentially altering the reactivity of the amino and carboxylate groups. While specific studies on solvent effects on this particular molecule are sparse, the computational methodologies are well-established for related compounds.
Role of Methyl 5 Amino 3,6 Dichloropyrazine 2 Carboxylate As a Precursor and Intermediate in Advanced Chemical Synthesis
Utilization in the Synthesis of Complex Heterocyclic Systems
The highly functionalized nature of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate makes it an ideal starting material for the construction of a variety of complex heterocyclic systems. The presence of multiple reaction sites allows for sequential and regioselective modifications, leading to the formation of fused ring systems and other intricate molecular architectures.
Scaffold for Pyrazine-Based Ligands and Related Structures
The pyrazine (B50134) core of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as a foundational scaffold for the development of novel pyrazine-based ligands. The strategic placement of the amino and chloro substituents allows for the introduction of various coordinating moieties, enabling the synthesis of ligands with tailored electronic and steric properties. These ligands can then be used to form coordination complexes with a variety of metal ions, leading to materials with interesting photophysical, magnetic, or catalytic properties. For instance, the amino group can be acylated or alkylated, while the chlorine atoms can be displaced by other functional groups through nucleophilic aromatic substitution reactions, providing a modular approach to ligand design.
Building Block for Advanced Chemical Backbones
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key building block for the construction of advanced chemical backbones with diverse functionalities. Its utility is prominently demonstrated in its role as a precursor to other important pyrazine derivatives. For example, it is a crucial intermediate in the synthesis of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate google.com. This transformation is typically achieved through the selective nucleophilic displacement of the chlorine atom at the 5-position by an amino group, while the chlorine at the 6-position remains intact google.com. This resulting diamino pyrazine derivative is an important precursor for the synthesis of pyrazinoylguanidine and pyrazinamidoguanidine compounds, which are known to possess diuretic and natriuretic properties google.com.
The general transformation can be summarized as follows:
| Starting Material | Reagent | Product |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Ammonia (B1221849) | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate |
This selective amination highlights the role of the compound in creating more complex and functionally rich pyrazine structures that serve as backbones for various bioactive molecules.
Applications in Materials Chemistry and Optoelectronics
While the primary application of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate and its derivatives has been in the synthesis of biologically active molecules, the inherent electronic properties of the pyrazine ring suggest potential for its use in materials chemistry and optoelectronics. Pyrazine-containing conjugated systems are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. However, specific research detailing the application of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the development of novel materials for optoelectronic devices is not extensively documented in publicly available literature. The presence of heavy atoms (chlorine) and the potential for extending the pi-conjugated system through derivatization could, in principle, lead to materials with applications in areas such as organic light-emitting diodes (OLEDs) or as components of fluorescent sensors. Further research is required to explore these potential applications.
Catalytic and Organocatalytic Applications
Currently, there is a lack of specific reports in the scientific literature detailing the direct use of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a catalyst or an organocatalyst. The molecule itself does not possess the typical structural features of common organocatalysts, such as a chiral center in close proximity to a basic or acidic site. However, its pyrazine core could potentially be incorporated into larger ligand structures for metal-based catalysis, as discussed in section 5.1.1. The development of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis, but this remains an unexplored area of research.
Development of Novel Reagents and Methodologies
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate's value in the development of novel reagents and methodologies lies in its capacity as a versatile starting material. The distinct reactivity of its functional groups allows for the creation of a range of pyrazine-based intermediates that can be employed in various synthetic strategies. For example, the selective displacement of one or both chlorine atoms can be used to develop new cross-coupling protocols or to introduce specific functionalities for subsequent reactions. While the compound itself is primarily used as an intermediate, its derivatives have the potential to be developed into new reagents for specific chemical transformations. As of now, dedicated studies focusing on the development of novel reagents or methodologies originating from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are not widely reported.
Emerging Research Directions and Future Perspectives in Methyl 5 Amino 3,6 Dichloropyrazine 2 Carboxylate Chemistry
Sustainable Synthetic Routes and Biocatalytic Approaches
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous reagents. nih.gov Common approaches for creating pyrazinamide (B1679903) derivatives, for instance, have involved using thionyl chloride in DMF or activating agents like DMAP in THF, which raise environmental and safety concerns. nih.gov In response, the chemical community is increasingly focusing on developing sustainable and green synthetic alternatives.
Biocatalysis represents a significant leap forward in this domain. Enzymes, being derived from renewable resources and biodegradable, offer a non-hazardous pathway to complex molecules. nih.gov Research has demonstrated the successful use of enzymes for biocatalytic approaches to amide bond synthesis, a key transformation for pyrazine derivatives. nih.gov This method avoids the toxic by-products and disposal costs associated with traditional activating agents. nih.gov The use of immobilized enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, has been shown to efficiently catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. nih.govrsc.org This biocatalytic method can be conducted in greener solvents like tert-amyl alcohol at mild temperatures (e.g., 45 °C), achieving high yields in short reaction times. nih.govrsc.org
These green approaches are not only environmentally benign but also offer high efficiency and scalability, providing a robust foundation for the future industrial production of pyrazine-based compounds. nih.govrsc.org
| Parameter | Traditional Synthesis | Sustainable/Biocatalytic Approach |
| Reagents | Thionyl chloride, activating agents (e.g., DMAP) nih.gov | Immobilized enzymes (e.g., Lipozyme® TL IM) nih.govrsc.org |
| Solvents | Dipolar aprotic solvents (e.g., DMF, THF) nih.gov | Greener solvents (e.g., tert-amyl alcohol) nih.govrsc.org |
| By-products | Often toxic and hazardous nih.gov | Minimal, often biodegradable nih.gov |
| Conditions | Often harsh, may require high temperatures | Mild temperatures (e.g., 45 °C) nih.govrsc.org |
| Atom Economy | Lower | Higher, more atom-economical nih.gov |
Advanced Functionalization Strategies for Diverse Derivatives
The versatility of the pyrazine scaffold lies in its capacity for extensive functionalization, allowing for the creation of a vast library of derivatives. researchgate.net Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate is an ideal substrate for such modifications due to its multiple reaction sites. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond classical methods to more sophisticated and selective reactions.
Cross-coupling reactions are at the forefront of these advanced strategies. Techniques like the Suzuki-Miyaura coupling and the nickel-catalyzed Kumada-Corriu cross-coupling have been effectively used to introduce new carbon-carbon bonds to the pyrazine ring. mdpi.com For example, a double Suzuki-Miyaura coupling has been employed to synthesize pyrazine bisindole alkaloids from 2,5-dibromopyrazine. mdpi.com Similarly, C-H functionalization has emerged as a highly efficient method, allowing for the direct arylation of electron-deficient heterocycles like pyrazines, thereby streamlining synthetic pathways. mdpi.com
These advanced methods enable chemists to precisely modify the electronic and steric properties of the pyrazine core, which is crucial for tuning the biological activity and material properties of the resulting derivatives. The application of these strategies to this compound opens the door to novel compounds with potentially enhanced therapeutic or material science applications. researchgate.nettandfonline.com
| Reaction Type | Description | Example Application |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. mdpi.com | Synthesis of pyrazine bisindole alkaloids. mdpi.com |
| Kumada-Corriu Coupling | Nickel- or Palladium-catalyzed cross-coupling of a Grignard reagent with an organic halide. mdpi.com | Synthesis of trisubstituted pyrazines from chloropyrazines. mdpi.com |
| C-H Functionalization | Direct formation of a C-C or C-X bond by transforming a C-H bond. mdpi.com | Iron-catalyzed arylation of 2,3-dimethylpyrazine. mdpi.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. researchgate.net | Introduction of diverse amine substituents onto the pyrazine core. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and chemical manufacturing. nih.gov This technology offers numerous advantages, including a high surface-to-volume ratio, superior heat transfer, precise temperature control, and enhanced safety. nih.gov For pyrazine synthesis, flow chemistry allows for higher reaction rates, better control over residence time, and straightforward automation and scalability. nih.gov
A continuous-flow system has been successfully developed for the biocatalytic synthesis of pyrazinamide derivatives. nih.govrsc.org In this system, reactants are continuously passed through a reactor containing an immobilized enzyme, leading to a highly efficient and scalable process. nih.gov Such a platform can produce a variety of derivatives in parallel by simply altering the starting materials fed into the system. nih.govrsc.org
Integrating these flow systems with automated platforms allows for high-throughput synthesis and screening of novel derivatives of this compound. This synergy accelerates the discovery and optimization of new compounds for various applications by enabling rapid exploration of chemical space.
| Advantage | Description |
| Enhanced Control | Precise control over temperature, pressure, and residence time. nih.gov |
| Increased Efficiency | Higher reaction rates and yields compared to batch processes. nih.gov |
| Improved Safety | Smaller reaction volumes minimize risks associated with hazardous reactions. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. nih.gov |
| Automation | Easily integrated with automated systems for high-throughput synthesis and optimization. nih.gov |
Interdisciplinary Research Opportunities in Pyrazine Chemistry
The unique chemical structure of the pyrazine ring makes it a privileged scaffold in a wide range of scientific disciplines. tandfonline.comnih.gov Pyrazine-containing compounds are not only prevalent in nature but are also core components of numerous clinically important drugs, including those with antitubercular, antiviral, and anticancer properties. nih.govmdpi.com The World Health Organization's Model List of Essential Medicines includes several pyrazine-based drugs, highlighting their therapeutic importance. mdpi.com
The potential applications for derivatives of this compound extend far beyond medicine. In materials science , pyrazine derivatives are explored for their use in conjugated polymers and as components in organic light-emitting diodes (OLEDs). nih.govmdpi.com Their coordination chemistry is also of great interest, with pyrazine-based ligands being used to create novel coordination compounds with unique magnetic or catalytic properties. nih.gov Furthermore, in agrochemicals , pyrazine derivatives are investigated for their potential as herbicides and fungicides. The diverse biological activities associated with this heterocyclic system suggest a rich field for future exploration. nih.gov
This interdisciplinary potential ensures that research into this compound and its derivatives will continue to be a vibrant and impactful area of chemical science.
| Field | Potential Application of Pyrazine Derivatives | Relevant Properties |
| Medicinal Chemistry | Anticancer, antiviral, antibacterial, anti-inflammatory agents. nih.govresearchgate.net | Ability to form key interactions with biological targets. mdpi.com |
| Materials Science | Organic electronics (OLEDs), conjugated polymers, solar cells. nih.govmdpi.com | Electronic properties, ability to form stable polymeric structures. |
| Coordination Chemistry | Novel ligands for catalysts, magnetic materials. nih.gov | Presence of nitrogen atoms for metal coordination. |
| Agrochemicals | Herbicides, fungicides, insecticides. nih.gov | Broad-spectrum biological activity. |
| Flavor & Fragrance | Components of food aromas and fragrances. tandfonline.comelsevierpure.com | Volatility and specific odor profiles. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution on pre-functionalized pyrazine precursors. For example, methyl 3-chloropyrazine-2-carboxylate (or analogous intermediates) can undergo amination at the 5-position using NH3 or protected amines under reflux in polar aprotic solvents like DMF, with K2CO3 as a base . Optimization includes controlling stoichiometry (1:1 for reactants), reaction temperature (110°C), and monitoring via TLC. Post-reaction purification via silica gel chromatography is standard .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : X-ray crystallography (e.g., SHELX programs) resolves crystal structures, while NMR (¹H/¹³C) confirms substituent positions and regiochemistry. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (≥95% by area) . Impurity profiling may require LC-MS to detect byproducts like unreacted starting materials or dechlorinated derivatives .
Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?
- Methodological Answer : The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Stability tests (e.g., accelerated degradation studies under heat/light) are recommended. Storage at -20°C under inert atmosphere minimizes hydrolysis of the methyl ester or dechlorination .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 5-amino-3,6-dichloro derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts reactive sites on the pyrazine ring. For example, the 5-position is more electrophilic due to electron-withdrawing carboxylate and chlorine groups, favoring amination there. Protecting groups (e.g., Boc) or directed metalation strategies can further control substitution patterns .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers in solution) or crystal packing effects. Variable-temperature NMR can identify conformational flexibility. If X-ray data conflicts with solution-phase NMR, re-examining solvent effects or employing neutron diffraction (for H-atom positions) is advised . Cross-validation with IR spectroscopy and computational simulations (e.g., Gaussian) resolves ambiguities .
Q. How can impurity profiles be minimized during large-scale synthesis, and what analytical methods detect trace contaminants?
- Methodological Answer : Process optimization (e.g., recrystallization in ethyl acetate/hexane mixtures) reduces impurities like methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Imp. A) or de-esterified acids. Advanced techniques like UPLC-QTOF-MS with thresholds of 0.1% detect trace contaminants. Method validation follows ICH guidelines for specificity, accuracy, and precision .
Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic substitution reactions?
- Methodological Answer : Software like Gaussian (for DFT calculations) or Schrödinger Suite (for molecular dynamics) models charge distribution and frontier molecular orbitals. For instance, the LUMO map of the pyrazine ring identifies electrophilic hotspots, guiding predictions for halogen displacement or cross-coupling reactions (e.g., Suzuki-Miyaura at the 3-chloro position) .
Biological and Applied Research
Q. How is the compound’s bioactivity evaluated, and what structural analogs inform SAR studies?
- Methodological Answer : Bioassays against bacterial/viral targets (e.g., neuraminidase) or herbicide targets (e.g., plant growth enzymes) are conducted. Structural analogs like 5-amino-3,4,6-trichloropyrazine-2-carboxylate (herbicidal activity) or pyridazine derivatives (antiviral properties) guide SAR. IC50 values are determined via enzyme inhibition assays with controls for cytotoxicity .
Q. What are the challenges in scaling up reactions while maintaining yield and purity?
- Methodological Answer : Scale-up risks include exothermic side reactions (e.g., decarboxylation) and solvent volume limitations. Process Analytical Technology (PAT) tools monitor reaction progression in real-time. Continuous flow reactors improve heat dissipation and mixing efficiency. Final purification via preparative HPLC ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
